![molecular formula C25H27NO5 B2365600 9-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid CAS No. 2413898-32-3](/img/structure/B2365600.png)

9-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

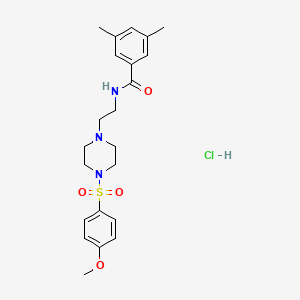

“9-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid” is a complex organic compound. It is related to compounds such as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]valine and N-[(9H-Fluoren-9-ylmethoxy)carbonyl]alanine , which are known to be used in the synthesis of peptides .

Applications De Recherche Scientifique

Pharmaceutical Testing

This compound is used as a high-quality reference standard for pharmaceutical testing . It’s crucial to have accurate reference standards to ensure the reliability of test results.

Peptide Synthesis

The compound contains a 9-fluorenyl-methyloxycarbonyl (Fmoc) group . Fmoc is a common protecting group used in peptide synthesis. It’s used to prevent unwanted peptide bond formation during the synthesis process. The Fmoc group can be removed by weak bases, allowing for controlled peptide bond formation .

Building Blocks for Compound Synthesis

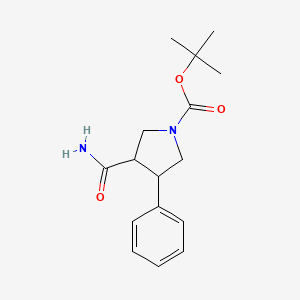

Carboxylic acids, such as this compound, are extensively used in labs as precursors to many other compound classes . They are often used as building blocks for the synthesis of complex molecules, including pharmaceuticals and materials.

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group is typically removed with piperidine during SPPS . This process allows for the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support.

DNA-Encoded Library (DEL) Synthesis

Carboxylic acids with additional functional groups, like this compound, can be used in the synthesis of DELs . These libraries are used in drug discovery to screen large numbers of compounds for biological activity.

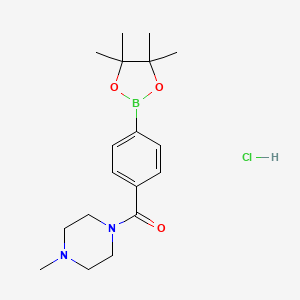

Organoboron Derivatives Synthesis

Although not directly mentioned in the search results, organoboron compounds are often used in Suzuki-Miyaura cross-coupling reactions . Given the carboxylic acid group in this compound, it could potentially be converted to a boronic acid or ester, enabling its use in such reactions.

Mécanisme D'action

Propriétés

IUPAC Name |

9-(9H-fluoren-9-ylmethoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO5/c27-23(28)22-10-5-11-25(31-22)12-14-26(15-13-25)24(29)30-16-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,21-22H,5,10-16H2,(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGJLMDTXKILRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC2(C1)CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenethyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2365517.png)

![benzo[d]thiazol-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2365521.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2365523.png)

![3-(4-chlorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2365525.png)

![N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B2365530.png)

![2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2365533.png)